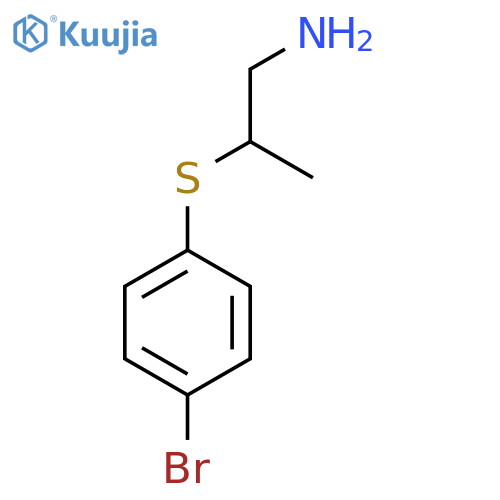Cas no 1248422-29-8 (2-(4-bromophenyl)sulfanylpropan-1-amine)

1248422-29-8 structure
商品名:2-(4-bromophenyl)sulfanylpropan-1-amine
2-(4-bromophenyl)sulfanylpropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-[(1-Aminopropan-2-yl)sulfanyl]-4-bromobenzene
- 2-[(4-bromophenyl)sulfanyl]propan-1-amine
- 1-Propanamine, 2-[(4-bromophenyl)thio]-
- 2-(4-bromophenyl)sulfanylpropan-1-amine
-
- インチ: 1S/C9H12BrNS/c1-7(6-11)12-9-4-2-8(10)3-5-9/h2-5,7H,6,11H2,1H3
- InChIKey: IKTFUMVWBVWWRJ-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1)SC(C)CN
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 124
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 51.3
2-(4-bromophenyl)sulfanylpropan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-146038-0.05g |
2-[(4-bromophenyl)sulfanyl]propan-1-amine |
1248422-29-8 | 0.05g |
$323.0 | 2023-06-06 | ||
| Enamine | EN300-146038-1.0g |
2-[(4-bromophenyl)sulfanyl]propan-1-amine |
1248422-29-8 | 1g |
$385.0 | 2023-06-06 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00976826-5g |
1-[(1-Aminopropan-2-yl)sulfanyl]-4-bromobenzene |
1248422-29-8 | 95% | 5g |
¥6223.0 | 2023-04-04 | |
| Enamine | EN300-146038-500mg |
2-[(4-bromophenyl)sulfanyl]propan-1-amine |
1248422-29-8 | 500mg |
$370.0 | 2023-09-29 | ||
| Enamine | EN300-146038-1000mg |
2-[(4-bromophenyl)sulfanyl]propan-1-amine |
1248422-29-8 | 1000mg |
$385.0 | 2023-09-29 | ||
| Enamine | EN300-146038-2500mg |
2-[(4-bromophenyl)sulfanyl]propan-1-amine |
1248422-29-8 | 2500mg |
$754.0 | 2023-09-29 | ||
| Enamine | EN300-146038-250mg |
2-[(4-bromophenyl)sulfanyl]propan-1-amine |
1248422-29-8 | 250mg |
$354.0 | 2023-09-29 | ||
| Enamine | EN300-146038-0.25g |
2-[(4-bromophenyl)sulfanyl]propan-1-amine |
1248422-29-8 | 0.25g |
$354.0 | 2023-06-06 | ||
| Enamine | EN300-146038-0.5g |
2-[(4-bromophenyl)sulfanyl]propan-1-amine |
1248422-29-8 | 0.5g |
$370.0 | 2023-06-06 | ||
| Enamine | EN300-146038-100mg |
2-[(4-bromophenyl)sulfanyl]propan-1-amine |
1248422-29-8 | 100mg |
$339.0 | 2023-09-29 |
2-(4-bromophenyl)sulfanylpropan-1-amine 関連文献
-
Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
-
Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572
-
Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
-
Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289
-
Fred Wudl Energy Environ. Sci., 2013,6, 392-406
1248422-29-8 (2-(4-bromophenyl)sulfanylpropan-1-amine) 関連製品
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
